molecular formula C15H16ClN3OS B2862127 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide CAS No. 392241-77-9

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B2862127
CAS No.: 392241-77-9
M. Wt: 321.82
InChI Key: LMMQKJJBVQDOLR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known that compounds with a similar structure have the ability to inhibit the activity of carbonic anhydrase enzymes . This inhibition could potentially alter the pH balance within cells, affecting various cellular processes.

Biochemical Pathways

These enzymes play a crucial role in maintaining pH balance and are involved in various physiological processes including respiration, fluid secretion, and the transport of carbon dioxide and bicarbonate in blood and other tissues .

Pharmacokinetics

The compound’s logp value of 604560 suggests that it is highly lipophilic, which could influence its absorption and distribution within the body

Result of Action

Inhibition of carbonic anhydrase activity could potentially disrupt ph regulation within cells, affecting various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . The intermediate product, 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-thiol, is then converted into the desired compound through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives .

Scientific Research Applications

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has several scientific research applications:

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3OS/c16-12-9-5-4-8-11(12)14-18-19-15(21-14)17-13(20)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMQKJJBVQDOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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